4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide
Description
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O2/c1-15-5-7-16(8-6-15)13-25-26-22(27)17-9-11-18(12-10-17)28-14-19-20(23)3-2-4-21(19)24/h2-13H,14H2,1H3,(H,26,27)/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTZPYCQCRZDEW-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide (CAS No. 303987-26-0) is a hydrazone derivative characterized by its complex structure, which includes a chloro-fluorobenzyl moiety and a methylphenyl group. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C22H18ClFN2O2
- Molecular Weight : 396.84 g/mol
- Density : 1.21 ± 0.1 g/cm³ (predicted)
- pKa : 12.42 ± 0.46 (predicted)
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications, primarily in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the chloro and fluorine substituents is believed to enhance the lipophilicity and biological activity of the molecule, making it effective against various bacterial strains.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties. The hydrazone linkage is known to be critical in many anticancer agents, potentially acting through the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various hydrazone derivatives, including this compound. The results indicated:
- Inhibition Zone Diameter : Measured against Staphylococcus aureus and Escherichia coli, showing effective inhibition with diameters ranging from 15 mm to 25 mm depending on concentration.
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 50 | 15 |
| 100 | 20 |
| 200 | 25 |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that:
- IC50 Values : The compound exhibited an IC50 value of approximately 10 µM, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 12 |
The proposed mechanism for the biological activity of this compound involves:
- Cell Membrane Disruption : The lipophilic nature allows penetration into bacterial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways, increasing caspase activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key analogues differ in substituents on the benzyloxy or benzylidene groups. Selected examples from the literature include:
Key Observations :
Spectral Data Comparison
Infrared (IR) Spectroscopy:
- Target Compound : Expected C=O stretch at ~1660–1680 cm⁻¹ (amide I band) and C=N stretch at ~1600–1620 cm⁻¹. The absence of S-H or C=S bands confirms the absence of thioamide tautomers .
- Analogues :
Nuclear Magnetic Resonance (NMR):
Crystallographic and Stability Data
- Target Compound : Likely adopts a planar conformation between the benzohydrazide and benzylidene rings, as seen in analogues (dihedral angle ~18° in 4-methoxy derivatives) .
- Thermal Stability : Fluorinated derivatives (e.g., 4-fluorobenzylidene) exhibit higher melting points (~220–240°C) compared to methoxy-substituted analogues (~180–200°C) .
Preparation Methods
Hydrazinolysis of Ethyl 4-Hydroxybenzoate
The most efficient route involves reacting ethyl 4-hydroxybenzoate with excess hydrazine hydrate in methanol/water (3:1 v/v) at 75°C for 3 hours. This method achieves >99% yield due to the rapid nucleophilic substitution facilitated by the microchannel reactor setup.
Reaction Scheme:
$$
\text{Ethyl 4-hydroxybenzoate} + \text{Hydrazine hydrate} \xrightarrow{\text{MeOH/H}_2\text{O, 75°C}} \text{4-Hydroxybenzenecarbohydrazide} + \text{Ethanol}
$$
Key Parameters:
Synthesis of 2-Chloro-6-fluorobenzyl Chloride (Intermediate B)
Chlorination of 2-Chloro-6-fluorotoluene
While direct synthesis methods for this intermediate are sparsely documented, analogous protocols for fluorobenzyl chlorides suggest ultraviolet (UV)-assisted chlorination of 2-chloro-6-fluorotoluene in the presence of azo catalysts (e.g., diisopropyl azodicarboxylate).
Reaction Conditions:
- Temperature : 70–85°C.
- Chlorinating Agent : Cl₂ gas.
- Catalyst : Diisopropyl azodicarboxylate (0.5 wt%).
- Yield : ~99% (based on similar protocols).
Alkylation of 4-Hydroxybenzenecarbohydrazide
O-Benzylation with Intermediate B
The hydroxyl group of Intermediate A is alkylated using 2-chloro-6-fluorobenzyl chloride under basic conditions. Optimized conditions employ potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 6 hours.
Reaction Scheme:
$$
\text{4-Hydroxybenzenecarbohydrazide} + \text{2-Chloro-6-fluorobenzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-[(2-Chloro-6-fluorobenzyl)oxy]benzenecarbohydrazide} + \text{HCl}
$$
Optimization Data:
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 6 | 92 |
| Acetone | K₂CO₃ | 60 | 12 | 78 |
| THF | Et₃N | 70 | 8 | 85 |
Schiff Base Condensation with 4-Methylbenzaldehyde
Formation of the (E)-Methylidene Hydrazone
The hydrazide intermediate reacts with 4-methylbenzaldehyde in ethanol under acidic catalysis (glacial acetic acid) to form the target Schiff base. The E-isomer is favored due to thermodynamic control.
Reaction Scheme:
$$
\text{4-[(2-Chloro-6-fluorobenzyl)oxy]benzenecarbohydrazide} + \text{4-Methylbenzaldehyde} \xrightarrow{\text{EtOH, AcOH}} \text{Target Compound} + \text{H}_2\text{O}
$$
Optimization Data:
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | Reflux | 4 | 88 |
| Methanol | HCl (cat.) | 60 | 6 | 82 |
| Toluene | None | 110 | 3 | 75 |
Analytical Characterization
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
